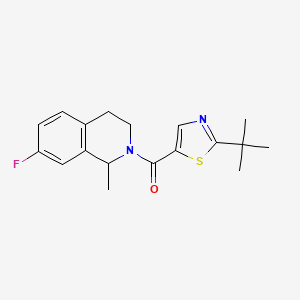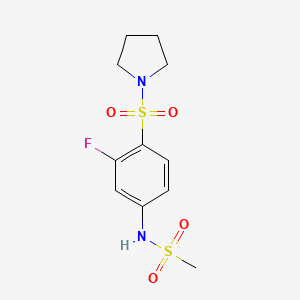
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a quinazoline derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline is not fully understood. However, it has been proposed that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. It has been shown to inhibit the activity of protein kinases such as EGFR, HER2, and VEGFR, which are involved in cancer cell growth and survival.
Biochemical and physiological effects:
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells. It has also been found to reduce the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the replication of various viruses such as HIV, HCV, and influenza virus.
実験室実験の利点と制限
The advantages of using 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline in lab experiments include its high potency and selectivity towards cancer cells, its ability to inhibit the activity of multiple enzymes and signaling pathways, and its anti-inflammatory and anti-viral properties. However, the limitations include its potential toxicity and the need for further optimization of its pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline. These include further optimization of its pharmacokinetic properties, development of analogs with improved selectivity and potency, investigation of its potential in combination therapy with other anti-cancer agents, and exploration of its potential in other therapeutic areas such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
In conclusion, 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline is a chemical compound that has shown promise in various scientific research applications due to its potential therapeutic properties. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various therapeutic areas.
合成法
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline can be synthesized using various methods. One of the methods involves the reaction of 4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)aniline with 7-chloroquinoline in the presence of a catalyst. Another method involves the reaction of 4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)aniline with 2-chloro-5-nitrobenzoic acid followed by reduction and cyclization. These methods have been optimized to produce high yields of 7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline.
科学的研究の応用
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline has been extensively studied for its potential therapeutic applications. This compound has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. Additionally, it has been found to inhibit the production of inflammatory cytokines and reduce the severity of viral infections.
特性
IUPAC Name |
7-chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c23-18-6-8-20-21(14-18)24-15-25-22(20)26-9-11-27(12-10-26)30(28,29)19-7-5-16-3-1-2-4-17(16)13-19/h1-8,13-15H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNPGQMJOADDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7634738.png)
![N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-3-[2-(4-fluorophenyl)-1H-indol-3-yl]propanamide](/img/structure/B7634751.png)
![2-(Benzimidazol-1-yl)-1-[2-(3,5-dimethylphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7634754.png)
![N-[1-(diethylsulfamoyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7634765.png)

![N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide](/img/structure/B7634789.png)
![1,3-dimethyl-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7634795.png)
![3-(1,3-Thiazol-4-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7634802.png)

![[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7634816.png)
![N-[1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7634824.png)
![4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)

![N-[1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7634840.png)